Shp2-IN-26

Description

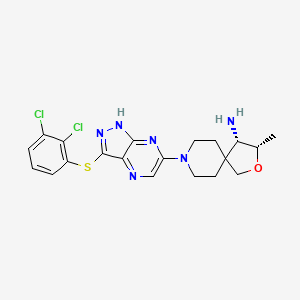

Properties

Molecular Formula |

C20H22Cl2N6OS |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(3S,4S)-8-[3-(2,3-dichlorophenyl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |

InChI |

InChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1 |

InChI Key |

PTODQOKWRFFFFB-APPDUMDISA-N |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |

Origin of Product |

United States |

Foundational & Exploratory

Shp2-IN-26: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-26 is a potent and highly selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a key target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on SHP2 conformation, downstream signaling, and its cellular effects. Detailed experimental protocols for the characterization of this compound and similar allosteric inhibitors are provided, alongside a summary of its quantitative biochemical and cellular activities.

Introduction to SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating cell growth, differentiation, and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, acting downstream of various RTKs. In its basal state, SHP2 is maintained in an auto-inhibited conformation, where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change, exposing its active site and enabling it to dephosphorylate its substrates, leading to the activation of downstream pathways, most notably the RAS-MAPK pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that targets a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. Unlike orthosteric inhibitors that compete with substrates at the active site, this compound stabilizes the auto-inhibited conformation of SHP2. By binding to this allosteric site, this compound locks the N-SH2 domain in a position that occludes the PTP catalytic site, preventing the conformational change required for SHP2 activation. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.

The inhibition of SHP2 by this compound leads to the suppression of downstream signaling pathways that are dependent on SHP2 activity. A primary consequence is the inhibition of the RAS-MAPK pathway, which is frequently hyperactivated in cancer. This is observed through a reduction in the phosphorylation of key downstream effectors, Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).

Signaling Pathway Diagram

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 3.2 nM | - | Biochemical Assay | [1] |

| Effect | Inhibition of pERK and pAKT | NCI-H358 | Cellular Assay | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of allosteric SHP2 inhibitors are provided below. These are representative protocols and may require optimization for specific experimental conditions.

SHP2 Biochemical Assay (Fluorescence-based)

This protocol is for determining the in vitro potency of SHP2 inhibitors.

Materials:

-

Recombinant full-length SHP2 protein

-

SHP2 activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of SHP2 protein and the activating peptide to each well.

-

Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding and SHP2 activation.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: 340 nm, Emission: 450 nm).

-

Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.

Western Blot for pERK and pAKT Inhibition

This protocol assesses the cellular activity of SHP2 inhibitors by measuring the phosphorylation status of downstream effectors.

Materials:

-

NCI-H358 cells or other suitable cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of pERK and pAKT to total ERK and AKT, respectively.

Experimental Workflow Diagram

Caption: Workflow for Biochemical and Cellular Characterization.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that effectively suppresses downstream RAS-MAPK signaling. Its mechanism of action, which involves the stabilization of the auto-inhibited conformation of SHP2, provides a basis for its high selectivity and therapeutic potential. The experimental protocols detailed in this guide offer a framework for the further investigation of this compound and the discovery of novel SHP2 inhibitors. Future research should focus on elucidating the precise binding interactions of this compound through structural studies and expanding the evaluation of its efficacy in preclinical cancer models.

References

Shp2-IN-26: A Technical Guide to a High-Potency Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src Homology region 2 domain-containing Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which govern cell proliferation, survival, and differentiation.[1][2][3] Gain-of-function mutations and overexpression of SHP2 are implicated in various developmental disorders, such as Noonan syndrome, and are oncogenic drivers in a multitude of human cancers, including leukemia, lung, and breast cancer.[4][5] This has positioned SHP2 as a compelling therapeutic target. Shp2-IN-26 is a highly selective, potent, allosteric inhibitor of SHP2. This document provides a comprehensive technical overview of its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Allosteric Inhibition

SHP2 activity is regulated by a conformational switch. In its basal state, the N-terminal SH2 domain folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, rendering the enzyme in a closed, auto-inhibited conformation.[2][6] Upon activation by upstream signaling, SHP2 binds to phosphotyrosine residues on RTKs or adaptor proteins, which induces a conformational change to an open, active state, unmasking the PTP domain.[7]

Allosteric inhibitors like this compound operate by binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[7][8] This binding acts like a "molecular glue," stabilizing the auto-inhibited, inactive conformation of SHP2.[6][9] By locking the enzyme in this closed state, the inhibitor prevents the conformational changes required for its activation, thereby blocking its phosphatase activity and downstream signaling.[10]

SHP2 Signaling Pathways

SHP2 is a critical node downstream of activated RTKs. Its inhibition by molecules like this compound profoundly impacts oncogenic signaling, primarily by attenuating the RAS-MAPK pathway. Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a central driver of tumor cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of both ERK and AKT, indicating its impact on these crucial survival pathways.[11]

Quantitative Data Summary

This compound demonstrates potent inhibition of SHP2 in biochemical assays. The table below summarizes its activity and provides a comparison with other well-characterized allosteric SHP2 inhibitors.

| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cellular Effect | Reference |

| This compound | SHP2 | Biochemical | 3.2 | NCI-H358 | Inhibits p-ERK and p-AKT | [11] |

| SHP099 | SHP2 | Biochemical | 70 | KYSE-520, MV4-11 | Inhibits RAS-ERK signaling | [12] |

| RMC-4630 (Vociprotafib) | SHP2 | Biochemical | N/A | Various | Blocks RAS-RAF-MEK-ERK signaling | [12] |

| PF-07284892 (ARRY-558) | SHP2 | Biochemical | 21 | N/A | Decreases p-ERK expression | [12] |

N/A: Data not available in the provided search results.

Experimental Protocols & Methodologies

The following protocols are standard methodologies for the characterization of SHP2 allosteric inhibitors like this compound.

Biochemical Phosphatase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.

-

Principle : The catalytic activity of SHP2 is monitored using a surrogate fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13] In its basal state, full-length SHP2 is auto-inhibited. A dually phosphorylated peptide, often derived from IRS-1, is used as an allosteric activator to induce the active conformation.[13] The inhibitor's potency is determined by measuring the reduction in fluorescence generated from the dephosphorylation of DiFMUP.

-

Protocol Outline :

-

Reagents : Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT), recombinant full-length SHP2 protein, activating phosphopeptide, DiFMUP substrate, and test compound (e.g., this compound).

-

Procedure : a. Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer. b. In a 384-well black plate, add the SHP2 enzyme and the activating phosphopeptide. Incubate to allow for activation. c. Add the diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader.

-

Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) confirms that the inhibitor binds to SHP2 within intact cells.[1][14]

-

Principle : Ligand binding typically increases the thermal stability of a target protein. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and then lysed. The amount of soluble, non-denatured SHP2 remaining is quantified, usually by Western blot or an enzyme fragment complementation (EFC) assay.[1][15] An increase in the amount of soluble SHP2 at elevated temperatures in the presence of the inhibitor indicates target engagement.

-

Protocol Outline :

-

Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293T overexpressing SHP2) and treat with the test compound or vehicle (DMSO) for 1 hour.[16]

-

Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a thermocycler, followed by a cooling step.[16]

-

Lysis and Fractionation : Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer) and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

-

Detection :

-

Western Blot : Analyze the supernatant for SHP2 protein levels using a specific antibody.

-

EFC-based Assay : For higher throughput, use cells expressing SHP2 fused to a small enzyme fragment (e.g., β-gal). After lysis, add the complementing larger enzyme fragment and a chemiluminescent substrate. The signal is proportional to the amount of soluble SHP2.[1]

-

-

Data Analysis : Plot the amount of soluble SHP2 against temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right in the presence of the inhibitor confirms target engagement.[15]

-

Cellular Pathway Inhibition (p-ERK Western Blot)

This assay verifies that target engagement leads to the intended downstream biological effect, i.e., inhibition of the MAPK pathway.

-

Principle : The phosphorylation of ERK (p-ERK) is a key downstream marker of SHP2 activity. A reduction in the p-ERK/total ERK ratio upon inhibitor treatment demonstrates effective pathway modulation.[17]

-

Protocol Outline :

-

Cell Culture and Treatment : Plate cancer cells known to have active RAS-MAPK signaling (e.g., KYSE-520, NCI-H358).[11] Starve the cells if necessary and then stimulate with a growth factor (e.g., EGF) to robustly activate the pathway. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[17]

-

Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot : a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. b. Block the membrane (e.g., with 5% BSA or milk in TBST). c. Incubate overnight with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or Actin).[18] d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis : Quantify band intensities using densitometry software. Normalize p-ERK and total ERK signals to the loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates pathway inhibition.

-

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle : Human cancer cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.[19]

-

Protocol Outline :

-

Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ KYSE-520 cells) into the flank of immunodeficient mice (e.g., NSG or BALB/c nude).[19][20]

-

Tumor Growth and Randomization : Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 150-250 mm³), randomize the mice into vehicle control and treatment groups.[21]

-

Dosing : Administer the test compound (formulated in an appropriate vehicle) via a relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule (e.g., daily).[19][20]

-

Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.[18]

-

Endpoint : At the end of the study (based on tumor size limits or a pre-defined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blotting for p-ERK).[19]

-

Data Analysis : Compare the tumor growth curves between the vehicle and treated groups. Calculate metrics such as tumor growth inhibition (TGI). Statistical analysis (e.g., one-way ANOVA) is used to determine significance.[21]

-

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 phosphatase. By stabilizing the auto-inhibited conformation of the enzyme, it effectively blocks downstream signaling through critical oncogenic pathways like RAS-MAPK and PI3K-AKT. The high potency demonstrated in biochemical assays, coupled with its cellular activity, makes this compound a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for its comprehensive evaluation as a potential therapeutic agent.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11-Associated Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unveiling the Biological Activity of Shp2-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-26, also known as PB17-026-01, is a highly selective, potent, and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and other signaling pathways, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical and cellular activities, and relevant experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing the conformational changes necessary for its activation. By locking SHP2 in this inactive state, this compound effectively blocks its phosphatase activity and downstream signaling.

The Allosteric SHP2 Inhibitor, Shp2-IN-26, Potently Modulates PI3K/AKT Signaling: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the allosteric SHP2 inhibitor, Shp2-IN-26 (also known as Compound 4b), with a specific focus on its mechanism of action and its effect on the PI3K/AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Abstract

This compound is a highly selective and potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Emerging research demonstrates its significant anti-proliferative activity in various cancer cell lines, which is, in part, attributed to its ability to modulate key downstream signaling pathways, including the PI3K/AKT cascade. This guide summarizes the available quantitative data, details the experimental protocols used to ascertain these findings, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to SHP2 and the PI3K/AKT Pathway

The SHP2 protein, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, including the Ras-MAPK and PI3K-AKT cascades, which are central to cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Upon activation by upstream signals, such as those from RTKs, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets to exert its cellular effects. The interplay between SHP2 and the PI3K/AKT pathway is complex and can be context-dependent, with SHP2 capable of both positively and negatively regulating this pathway.

This compound: A Potent Allosteric Inhibitor of SHP2

This compound is a 1H-pyrazolo[3,4-b]pyrazine derivative identified as a highly selective allosteric inhibitor of SHP2.[1][2][3] It binds to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in an auto-inhibited conformation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer".

Table 1: In Vitro Enzymatic Inhibition of SHP2

| Compound | Target | IC₅₀ (nM) |

| This compound (Compound 4b) | Full-length SHP2 | 3.2 |

| IACS-13909 (Positive Control) | Full-length SHP2 | 56.8 |

| SHP099 (Positive Control) | Full-length SHP2 | 87.8 |

Data sourced from Xu et al., Journal of Biomolecular Structure and Dynamics, 2024.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ (µM) |

| NCI-H358 | Non-small cell lung cancer | KRAS G12C | 0.58 |

| A549 | Non-small cell lung cancer | KRAS G12S | 5.36 |

| MDA-MB-231 | Breast cancer | BRAF G464V | 5.88 |

| MDA-MB-468 | Breast cancer | PIK3CA H1047R | 4.35 |

Data sourced from Xu et al., Journal of Biomolecular Structure and Dynamics, 2024.[1]

Effect on PI3K/AKT Signaling

This compound has been demonstrated to modulate the PI3K/AKT signaling pathway. Western blot analysis in NCI-H358 non-small cell lung cancer cells showed that treatment with this compound markedly downregulated the phosphorylation levels of both ERK and AKT.[2][3]

Signaling Pathway Diagram

Caption: SHP2-PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.

In Vitro SHP2 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Experimental Workflow Diagram:

Caption: Workflow for the in vitro SHP2 enzymatic assay.

Methodology:

-

Reagents: Full-length SHP2 protein, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate, test compounds (including this compound), and assay buffer.

-

Procedure:

-

Test compounds at various concentrations are dispensed into a 384-well plate.

-

Full-length SHP2 enzyme is added to each well.

-

The plate is incubated at room temperature to allow for compound binding to the enzyme.

-

The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

-

Fluorescence intensity is measured kinetically using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

The rate of the reaction is determined, and the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

-

Cell Viability Assay (CCK-8)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Experimental Workflow Diagram:

Caption: Workflow for the CCK-8 cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

CCK-8 Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well. The viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a formazan dye.

-

Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis of p-AKT and p-ERK

This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of AKT and ERK, in cell lysates.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: NCI-H358 cells are treated with different concentrations of this compound for a specified time. The cells are then lysed to release the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-ERK1/2 (Thr202/Tyr204), as well as antibodies for total AKT, total ERK, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to the loading control to determine the relative changes in protein phosphorylation.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 that demonstrates significant anti-proliferative effects in cancer cells. A key mechanism underlying its activity is the downregulation of the PI3K/AKT signaling pathway, in addition to the Ras-MAPK pathway. The data and protocols presented in this guide provide a comprehensive technical resource for researchers investigating the therapeutic potential of SHP2 inhibition and its impact on oncogenic signaling cascades. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.

References

Shp2-IN-26: A Technical Guide to a Potent Allosteric SHP2 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and differentiation. As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 is a central regulator of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, among others. Its dysregulation through activating mutations or overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Shp2-IN-26 is a highly potent and selective allosteric inhibitor of SHP2 that has emerged as a valuable tool in cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and its relationship to next-generation SHP2-targeting compounds.

Core Concepts: SHP2 Function and Dysregulation in Cancer

SHP2 acts as a signal amplifier downstream of RTKs. In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated adaptor proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition and activates the PTP domain. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of downstream signaling cascades, most notably the RAS-MAPK pathway.

In cancer, gain-of-function mutations in PTPN11 or overexpression of SHP2 can lead to constitutive activation of these downstream pathways, promoting uncontrolled cell proliferation and survival. Consequently, inhibiting SHP2 has become a promising therapeutic strategy for a wide range of solid tumors and hematological malignancies.

This compound: A Potent Allosteric Inhibitor

This compound is a small molecule compound identified as a highly selective allosteric inhibitor of SHP2.[1] Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors like this compound bind to a different site on the enzyme, stabilizing the auto-inhibited conformation. This mode of action offers the potential for greater selectivity and improved pharmacological properties.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 | 3.2 nM | SHP2 Enzymatic Assay | [1] |

| Cellular Activity | Inhibition of p-ERK and p-AKT | NCI-H358 cells | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphatase activity of SHP2, thereby dampening the signal transduction through key oncogenic pathways.

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of SHP2 inhibitors like this compound.

SHP2 Enzymatic Assay (IC50 Determination)

This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of compounds.

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add the diluted compound to the wells.

-

Add recombinant SHP2 protein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over time.

-

Calculate the rate of the enzymatic reaction.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-ERK and Phospho-AKT

This technique is used to detect the levels of phosphorylated (activated) forms of key downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

From Inhibitor to Degrader: The Emergence of SHP2-D26

While potent allosteric inhibitors like this compound have shown promise, the field of targeted therapy is continually evolving. One of the latest advancements is the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.

This compound is conceptually linked to the development of SHP2-targeting PROTACs, such as SHP2-D26. A related compound, Shp2-IN-43, serves as a ligand for SHP2 in the synthesis of SHP2-D26.[1] SHP2-D26 is a potent and effective SHP2 degrader that has demonstrated superior activity in certain contexts compared to SHP2 inhibitors.[2][3]

Quantitative Data for SHP2-D26

| Parameter | Value | Cell Line | Reference |

| DC50 | 6.0 nM | KYSE520 (esophageal cancer) | [2][3] |

| DC50 | 2.6 nM | MV4;11 (acute myeloid leukemia) | [2][3] |

The development of SHP2 degraders represents a promising strategy to overcome potential resistance mechanisms to SHP2 inhibitors and to achieve a more profound and sustained suppression of SHP2-driven signaling.

References

Shp2-IN-26: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Shp2-IN-26, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). This document details its mechanism of action, biochemical and cellular activities, and provides detailed protocols for its characterization, making it an essential resource for researchers studying SHP2 function and developing novel therapeutics.

Introduction to SHP2 and this compound

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.

This compound is a highly selective, potent, allosteric inhibitor of SHP2. By binding to a site distinct from the active site, it stabilizes SHP2 in an inactive conformation, thereby preventing its catalytic activity. This mode of action provides a high degree of selectivity over other protein tyrosine phosphatases.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.

Table 1: Biochemical Potency of this compound

| Parameter | Value |

| IC50 (SHP2) | 3.2 nM[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (Anti-proliferative) |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.58 µM[2] |

| A549 | Non-Small Cell Lung Cancer | 5.36 µM[2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.88 µM[2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 4.35 µM[2] |

Signaling Pathways and Mechanism of Action

This compound allosterically inhibits SHP2, which is a critical node in multiple oncogenic signaling pathways. The diagrams below illustrate the central role of SHP2 and the mechanism of its inhibition.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound using a fluorogenic substrate.

Materials:

-

Recombinant full-length SHP2 protein

-

SHP2 activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a solution of SHP2 and the activating peptide in assay buffer. Incubate for 15 minutes at room temperature to allow for SHP2 activation.

-

Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the SHP2/activating peptide complex to the wells.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding DiFMUP substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol determines the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.

Materials:

-

Cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Seed cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 12 hours).[2]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound is a valuable research tool for investigating the complex roles of SHP2 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The data and protocols provided in this guide will enable researchers to effectively utilize this compound in their studies of SHP2 signaling and its implications in cancer and other pathological conditions. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into a therapeutic agent.

References

The Discovery and Development of Shp2-IN-26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Its role in various cellular processes, including proliferation, differentiation, and survival, has made it a compelling target for therapeutic intervention, particularly in oncology. The development of small-molecule inhibitors targeting Shp2 has been a significant focus of drug discovery efforts. This technical guide provides a detailed overview of the discovery and development of Shp2-IN-26, a potent and selective allosteric inhibitor of Shp2.

Discovery of this compound

This compound was identified as a highly selective allosteric inhibitor of Shp2. While the specific high-throughput screening or structure-based design campaign that led to its discovery is not extensively detailed in publicly available literature, it is understood to have emerged from efforts to identify potent and selective small molecules that bind to the allosteric site of Shp2, thereby locking the enzyme in an inactive conformation.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against the Shp2 phosphatase. The key quantitative data for this compound and a comparator inhibitor, SHP099, are summarized below.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect |

| This compound | SHP2 | Biochemical | 3.2[1] | N/A | Allosteric Inhibition |

| This compound | p-ERK | Cellular | Not Reported | NCI-H358[1] | Inhibition of phosphorylation |

| This compound | p-AKT | Cellular | Not Reported | NCI-H358[1] | Inhibition of phosphorylation |

| SHP099 | SHP2 | Biochemical | 70 | N/A | Allosteric Inhibition |

Signaling Pathways Modulated by this compound

Shp2 is a critical upstream regulator of the RAS-MAPK signaling cascade. This compound, by allosterically inhibiting Shp2, effectively blocks downstream signaling through this pathway. This leads to the inhibition of ERK phosphorylation, a key event in cell proliferation and survival. Furthermore, this compound has been observed to inhibit the phosphorylation of AKT, suggesting a potential role in modulating the PI3K-AKT pathway as well.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for evaluating SHP2 inhibitors, the following outlines the likely experimental workflows.

SHP2 Biochemical Assay (IC50 Determination)

A common method for determining the biochemical potency of SHP2 inhibitors is a fluorescence-based assay using a surrogate substrate.

Cellular Western Blot for Phospho-ERK and Phospho-AKT

To assess the cellular activity of this compound, Western blotting is employed to measure the phosphorylation status of key downstream signaling proteins. The NCI-H358 non-small cell lung cancer cell line is a relevant model for these studies.[1]

Antitumor Activity

Conclusion

This compound is a potent and selective allosteric inhibitor of the Shp2 phosphatase. Its ability to effectively block the RAS-MAPK and potentially the PI3K-AKT signaling pathways underscores its therapeutic potential in oncology. Further preclinical and clinical development will be necessary to fully elucidate its efficacy and safety profile. The information presented in this guide provides a foundational understanding of the core characteristics of this compound for researchers and drug development professionals.

References

Unveiling Shp2-IN-26: A Potent and Selective Allosteric Inhibitor of SHP2 for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-26, also identified as Compound 4b, has emerged as a highly potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple signaling pathways implicated in oncology, SHP2 represents a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the experimental protocols for its characterization and illustrates its mechanism of action through its impact on key cellular signaling cascades. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction to SHP2 and Its Role in Cancer

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed enzyme that plays a pivotal role in regulating a variety of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting downstream of receptor tyrosine kinases (RTKs).[3][4] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to autoinhibition.[2][5][6] Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins, which relieves this autoinhibition and allows SHP2 to dephosphorylate its substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade.[4][7]

Gain-of-function mutations in PTPN11 are associated with developmental disorders such as Noonan syndrome and are also implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia and several solid tumors.[6][8] Furthermore, SHP2 has been shown to play a role in the resistance to targeted cancer therapies.[9][10] Consequently, the development of small molecule inhibitors of SHP2 is a highly pursued strategy in oncology drug discovery.

This compound: A Highly Potent Allosteric Inhibitor

This compound is a small molecule compound identified as a highly selective allosteric inhibitor of SHP2.[11] Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition can offer greater selectivity and improved pharmacological properties.

Chemical Structure and Properties

While the precise chemical structure of this compound (Compound 4b) is not publicly available in the form of a SMILES string or IUPAC name in the reviewed literature, it is characterized as a highly selective SHP2 allosteric inhibitor. Further investigation into the primary publication detailing its discovery would be required to obtain this specific information.

Potency and Selectivity

This compound demonstrates exceptional potency in inhibiting the enzymatic activity of SHP2. The key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| IC50 | 3.2 nM | N/A (Biochemical Assay) | [11] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by inhibiting the phosphatase activity of SHP2, thereby downregulating the signaling pathways that are dependent on SHP2 function.

Inhibition of ERK and AKT Phosphorylation

A key indicator of SHP2 inhibition in cancer cells is the reduction in the phosphorylation levels of downstream effectors in the MAPK and PI3K-AKT pathways. This compound has been shown to effectively inhibit the phosphorylation of both ERK (Extracellular signal-regulated kinase) and AKT (Protein kinase B) in the NCI-H358 non-small cell lung cancer cell line.[11] This demonstrates that this compound can effectively block two major pro-survival and proliferative signaling pathways in cancer cells.

Antitumor Activity

The inhibition of these critical signaling pathways by this compound translates into antitumor activity.[11] By blocking the signals that drive cancer cell growth and survival, this compound has the potential to be an effective therapeutic agent.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the RAS-RAF-MEK-ERK pathway. SHP2 is a critical upstream activator of this cascade. The PI3K-AKT pathway is also modulated by SHP2, although the regulation is more complex and can be cell-context dependent.[7][12][13][14]

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the structural and dynamic effects of SHP2-E76 mutations: mechanistic insights into oncogenic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]

Shp2-IN-26: A Deep Dive into its Anti-Proliferative Efficacy

For Immediate Release

[CITY, STATE] – [Date] – Shp2-IN-26, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of this compound and its effects on cellular proliferation, tailored for researchers, scientists, and drug development professionals.

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways that regulate cell growth, differentiation, and survival.[1][2][3] Its role as a positive regulator in the RAS-ERK and PI3K-AKT signaling cascades makes it a compelling target for anti-cancer therapies.[1][2][3] this compound, also identified as compound 4b, demonstrates high potency with a reported IC50 value of 3.2 nM against Shp2.

Mechanism of Action and Impact on Cellular Signaling

This compound exerts its anti-proliferative effects by inhibiting the function of Shp2, which in turn downregulates key signaling pathways essential for cancer cell growth. The inhibitor has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), crucial downstream effectors of the RAS-MAPK and PI3K-AKT pathways, respectively. This disruption of signaling ultimately leads to a reduction in cellular proliferation.

A proteolysis-targeting chimera (PROTAC) degrader derived from a Shp2 inhibitor, SHP2-D26, which utilizes a similar binding moiety to this compound, has demonstrated significantly greater potency in inhibiting ERK phosphorylation and cell growth compared to the well-established Shp2 inhibitor, SHP099.[4][5][6] Specifically, SHP2-D26 was found to be over 30 times more potent in the KYSE520 esophageal cancer and MV4;11 acute myeloid leukemia cell lines.[4][5][6] This highlights the therapeutic potential of targeting the Shp2 protein.

Quantitative Analysis of Anti-Proliferative Activity

To provide a clear comparison of the efficacy of Shp2 inhibition, the following table summarizes the available quantitative data for this compound and the related degrader, SHP2-D26.

| Compound | Target | Assay Type | IC50 / DC50 | Cell Line(s) | Reference(s) |

| This compound (Compound 4b) | Shp2 | Biochemical Assay | 3.2 nM | - | MedChemExpress |

| SHP2-D26 | Shp2 Degradation | Cellular Assay | DC50: 6.0 nM | KYSE520 | [4][5][6] |

| DC50: 2.6 nM | MV4;11 | [4][5][6] | |||

| ERK Phosphorylation Inhibition | Cellular Assay | >30x more potent than SHP099 | KYSE520, MV4;11 | [4][5][6] | |

| Cell Growth Inhibition | Cellular Assay | >30x more potent than SHP099 | KYSE520, MV4;11 | [4][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the evaluation of Shp2 inhibitors.

Shp2 Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

-

Reagents and Materials:

-

Recombinant human Shp2 protein

-

Phosphopeptide substrate (e.g., p-Tyr-containing peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite green-based phosphate detection reagent

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant Shp2 to the wells of a microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8]

-

Reagents and Materials:

-

Cancer cell lines of interest (e.g., KYSE520, MV4;11)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates multiple times with water to remove the TCA.

-

Stain the cells with SRB solution for 30 minutes at room temperature.[7]

-

Wash the plates with 1% acetic acid to remove unbound dye.[7]

-

Solubilize the protein-bound dye by adding Tris base solution to each well.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition) value.

-

Visualizing the Impact of this compound

To better understand the mechanism of action of this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

References

- 1. Targeting protein tyrosine phosphatase SHP2 for the treatment of PTPN11-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Investigating PTPN11 with Shp2-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the protein tyrosine phosphatase non-receptor type 11 (PTPN11), encoded by the PTPN11 gene, and its interaction with the potent and selective allosteric inhibitor, Shp2-IN-26. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Shp2 protein.

Introduction to PTPN11 (Shp2)

Protein tyrosine phosphatase non-receptor type 11 (PTPN11), more commonly known as Shp2, is a ubiquitously expressed protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1] Shp2 is a key regulator of the Ras-mitogen-activated protein kinase (MAPK) cascade, which is fundamental for cell proliferation, differentiation, migration, and survival.[1] Dysregulation of Shp2 activity is implicated in several developmental disorders, such as Noonan syndrome, and various malignancies, making it a compelling target for therapeutic intervention.

Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site. Activation of Shp2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that exposes the catalytic site and allows for substrate dephosphorylation.

This compound: A Potent Allosteric Inhibitor

This compound, also identified as compound 4b in its discovery publication, is a highly selective, potent allosteric inhibitor of Shp2.[2][3] Unlike orthosteric inhibitors that target the catalytic active site, allosteric inhibitors like this compound bind to a remote pocket, stabilizing the auto-inhibited conformation of Shp2. This mechanism of action offers the potential for greater selectivity and improved pharmacological properties.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.

Table 1: In Vitro Biochemical Potency of this compound [2][3]

| Compound | Target | IC50 (nM) |

| This compound (Compound 4b) | Full-length Shp2 | 3.2 |

Table 2: Cellular Antiproliferative Activity of this compound [2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 0.58 |

| A549 | Non-Small Cell Lung Cancer | 5.36 |

| MDA-MB-231 | Breast Cancer | 5.88 |

| MDA-MB-468 | Breast Cancer | 4.35 |

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound.

In Vitro Shp2 Inhibition Assay (IC50 Determination)

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of Shp2.

Materials:

-

Recombinant full-length Shp2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

This compound (or other test compounds)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant Shp2 protein to each well.

-

Add the serially diluted this compound to the wells containing the Shp2 protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

-

Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for DiFMUP).

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

-

Add the CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK and AKT Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of downstream signaling proteins, such as ERK and AKT.[2][3]

Materials:

-

Cancer cell lines (e.g., NCI-H358)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cancer cells and treat them with various concentrations of this compound for a specified time.

-

Lyse the cells using the lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PTPN11/Shp2 and the experimental investigation with this compound.

Caption: PTPN11/Shp2 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for Western Blot analysis of ERK and AKT phosphorylation.

Caption: Experimental workflow for the CCK-8 cell proliferation assay.

References

Shp2-IN-26: A Chemical Probe for the Allosteric Inhibition of SHP2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways, making it a significant target in oncology and developmental disorders.[1][2] Shp2-IN-26 is a potent and highly selective allosteric inhibitor of SHP2. This guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in research settings.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal SH2 domains, a protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[2] In its inactive state, the N-SH2 domain blocks the PTP active site, leading to auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing the catalytic site and enabling its phosphatase activity.[3]

Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.[4] This mechanism offers high selectivity over other phosphatases, a significant advantage compared to active site inhibitors.[5]

This compound: A Potent and Selective Chemical Probe

This compound is a highly selective allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM.[6] Its potency and selectivity make it an excellent chemical probe for studying the biological functions of SHP2.

Data Presentation

The following tables summarize the quantitative data available for this compound and the related PROTAC degrader, SHP2-D26, which utilizes a derivative of this compound as its targeting ligand.[6][7][8]

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line | Comments |

| Biochemical IC50 | 3.2 nM | - | In vitro phosphatase assay. |

| Anti-proliferative IC50 | 0.58 µM | NCI-H358 | - |

| 5.36 µM | A549 | - | |

| 5.88 µM | MDA-MB-231 | - | |

| 4.35 µM | MDA-MB-468 | - | |

| Signaling Inhibition | Inhibition of p-ERK and p-AKT | NCI-H358 | - |

Table 2: Activity of SHP2-D26 (PROTAC Degrader based on this compound scaffold)

| Parameter | Value | Cell Line | Comments |

| DC50 (Degradation) | 6.0 nM | KYSE520 | Half-maximal degradation concentration. |

| 2.6 nM | MV4;11 | Half-maximal degradation concentration. | |

| p-ERK Inhibition | >30x more potent than SHP099 | KYSE520, MV4;11 | - |

| Cell Growth Inhibition | >30x more potent than SHP099 | KYSE520, MV4;11 | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of SHP2 in key signaling pathways and a general workflow for evaluating SHP2 inhibitors.

Experimental Protocols

Disclaimer: As a primary research article for this compound is not publicly available, the following protocols are adapted from publications on closely related and well-characterized allosteric SHP2 inhibitors, such as SHP099.[3][9]

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound.

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

This compound stock solution in DMSO

-

384-well black plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add this compound dilutions to the assay plate.

-

Add SHP2 protein to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding DiFMUP substrate.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.

-

Calculate the initial reaction rates and determine the IC50 value of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SHP2 in a cellular context.

Materials:

-

Cells expressing SHP2 (e.g., NCI-H358)

-

This compound

-

PBS and lysis buffer

-

Antibodies for Western blotting (anti-SHP2)

Procedure:

-